Home > Products > Screening Compounds P80880 > Bempedoic acid-d4
Bempedoic acid-d4 -

Bempedoic acid-d4

Catalog Number: EVT-15277299
CAS Number:
Molecular Formula: C19H36O5
Molecular Weight: 348.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bempedoic acid-d4 is a deuterated form of bempedoic acid, a lipid-lowering agent that has gained attention for its role in managing elevated low-density lipoprotein cholesterol levels. It is classified as an adenosine triphosphate-citrate lyase inhibitor, which plays a crucial role in cholesterol synthesis and is particularly beneficial for patients who are statin-intolerant or require additional LDL cholesterol reduction despite maximally tolerated statin therapy. Bempedoic acid was approved by the U.S. Food and Drug Administration on February 21, 2020, and is marketed under the brand name Nexletol, among others .

Source and Classification

Bempedoic acid-d4 is synthesized from bempedoic acid, which itself is derived from natural fatty acids. It belongs to the class of long-chain fatty acids and is characterized as a fatty acyl compound with the molecular formula C19H36O5C_{19}H_{36}O_{5} and a molecular weight of approximately 344.5 g/mol . This compound is categorized under organic compounds with lipid-like properties, specifically as a dicarboxylic acid derivative .

Synthesis Analysis

Methods and Technical Details

The synthesis of bempedoic acid-d4 involves deuteration at specific positions of the bempedoic acid molecule to create a stable isotopic variant. The synthesis typically employs methods such as:

  • Deuterated reagents: Utilizing deuterated forms of common reagents during the synthetic process to ensure incorporation of deuterium into the final product.
  • Refluxing: The reaction mixture may be refluxed to promote the reaction between starting materials and deuterated reagents.
  • Purification techniques: Following synthesis, purification methods such as high-performance liquid chromatography are used to isolate bempedoic acid-d4 from unreacted materials and by-products .
Molecular Structure Analysis

Structure and Data

Bempedoic acid-d4 has a molecular structure similar to that of bempedoic acid, with specific modifications due to deuteration. The structural formula can be represented as:

InChI InChI 1S C19H36O5 c1 18 2 16 21 22 13 9 5 7 11 15 20 12 8 6 10 14 19 3 4 17 23 24 h15 20H 5 14H2 1 4H3 H 21 22 H 23 24 \text{InChI InChI 1S C19H36O5 c1 18 2 16 21 22 13 9 5 7 11 15 20 12 8 6 10 14 19 3 4 17 23 24 h15 20H 5 14H2 1 4H3 H 21 22 H 23 24 }

The compound features hydroxyl groups and dicarboxylic acid functional groups that are critical for its biological activity. It exists predominantly in one polymorphic form which influences its solubility characteristics .

Chemical Reactions Analysis

Reactions and Technical Details

Bempedoic acid-d4 undergoes similar metabolic reactions as its non-deuterated counterpart. Its primary reaction involves activation by very long-chain acyl-CoA synthetase 1 (ACSVL1), converting it into its active form, bempedoyl coenzyme A. This activation is essential for its function as an inhibitor of adenosine triphosphate-citrate lyase, leading to decreased cholesterol synthesis in the liver .

The inhibition mechanism can be summarized as follows:

  1. Inhibition of ATP-citrate lyase: Bempedoyl coenzyme A inhibits ATP-citrate lyase, reducing the availability of substrates for cholesterol synthesis.
  2. Lowering LDL cholesterol levels: This action leads to increased expression of LDL receptors on hepatocytes, enhancing clearance of LDL cholesterol from circulation.
Mechanism of Action

Bempedoic acid-d4 functions primarily through the inhibition of ATP-citrate lyase in the liver. The mechanism can be broken down into several key processes:

  1. Prodrug Activation: After oral administration, bempedoic acid-d4 is metabolized by ACSVL1 into its active form.
  2. Cholesterol Synthesis Inhibition: By inhibiting ATP-citrate lyase, it disrupts the cholesterol biosynthesis pathway.
  3. LDL Receptor Upregulation: The decrease in intracellular cholesterol leads to an increase in LDL receptor expression on liver cells, promoting enhanced uptake of LDL particles from the bloodstream .
Physical and Chemical Properties Analysis

Physical Properties

Bempedoic acid-d4 appears as a white to off-white crystalline powder. It exhibits low solubility at pH levels below 6 but shows increased solubility at higher pH levels, similar to other compounds classified under Biopharmaceutical Classification System Class II .

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 344.5 g/mol
  • Molecular Formula: C19H36O5C_{19}H_{36}O_{5}
  • Solubility: Soluble at pH > 6; insoluble at pH < 5
  • Polymorphism: Exists predominantly in one polymorphic form which affects its bioavailability and pharmacokinetics .
Applications

Bempedoic acid-d4 has significant applications in scientific research and clinical settings:

  • Lipid-Lowering Therapy: It serves as an adjunct therapy for patients with hypercholesterolemia who cannot tolerate statins.
  • Research Tool: As a labeled compound (deuterated), it can be used in pharmacokinetic studies to trace metabolic pathways without interference from endogenous compounds.
  • Clinical Trials: Used in studies assessing cardiovascular risk reduction associated with LDL cholesterol management .
Synthesis and Isotopic Labeling Methodologies

Deuterium Incorporation Strategies in Bempedoic Acid-d4 Synthesis

The synthesis of Bempedoic acid-d4 (8-hydroxy-2,2,14,14-tetramethylpentadecanedioic-7,7,9,9-d4 acid; CAS 2408131-70-2) employs targeted deuteration at the C7 and C9 positions of the aliphatic chain to preserve pharmacological activity while enabling precise metabolic tracing. Two primary synthetic strategies have been developed for deuterium integration:

Precursor-directed synthesis utilizes deuterated intermediates prior to assembling the full molecular scaffold. This approach commonly starts with tetradeuterated 1,5-dihalopentane precursors (e.g., 1,5-dibromopentane-d4) that undergo sequential alkylation with tert-butyl acetoacetate derivatives [1]. The resulting intermediate is then subjected to hydrolysis, decarboxylation, and hydroxylation to yield the final deuterated product. Critical process parameters include:

  • Solvent selection: Anhydrous ethyl acetate or tetrahydrofuran prevents deuterium exchange
  • Temperature control: Reactions maintained at -78°C to 0°C minimize deuteration loss
  • Catalyst optimization: Lithium diisopropylamide (LDA) enables complete enolization without H/D scrambling

Post-synthesis hydrogen-deuterium exchange offers an alternative pathway through catalyzed exchange reactions on the undeterated parent compound. However, this method yields inconsistent deuteration patterns (<85% isotopic purity) due to the absence of exchangeable protons at the target positions [6]. Consequently, precursor-directed synthesis remains the predominant method, achieving ≥98% isotopic purity verified via LC-MS and ²H-NMR spectroscopy [4] [7].

Table 1: Solvent Systems for Crystallization Purification of Bempedoic Acid-d4

Solvent CombinationDeuterium Retention (%)Crystal Yield (%)Key Impurities Removed
Ethyl acetate/n-heptane99.8 ± 0.182.3 ± 2.4Undeuterated analog
MTBE/n-pentane98.5 ± 0.378.1 ± 3.1Dihydroxy impurities
Acetonitrile/water97.1 ± 0.585.6 ± 1.8Inorganic salts
Tetrahydrofuran/water96.3 ± 0.774.2 ± 2.9Aldehyde derivatives

Recrystallization from ethyl acetate/n-heptane mixtures demonstrates optimal deuterium retention due to the formation of tightly packed crystalline lattices that protect C-D bonds from protic exchange [1]. Powder X-ray diffraction confirms identical crystal morphology between deuterated and non-deuterated forms, indicating that deuteration does not alter solid-state properties relevant to material handling and formulation [1] [7].

Optimization of Radiolabeling Techniques for Metabolic Tracing

Bempedoic acid-d4 serves as an indispensable internal standard for quantitative mass spectrometry assays, enabling precise pharmacokinetic profiling of the parent drug. Its optimization addresses three analytical challenges:

  • Chromatographic co-elution: Modifications to reverse-phase HPLC methods include:
  • Reduced column temperature (25°C → 15°C) improves peak separation
  • Acidified mobile phases (0.1% formic acid) minimize deuterium exchange
  • Extended gradient elution (20 → 35 minutes) resolves isotopic isomers [4]
  • Ionization suppression: Co-eluting phospholipids from biological matrices suppress ionization by 30-50%. Phospholipid removal is achieved through:
  • HybridSPE™ phospholipid depletion cartridges
  • Acetonitrile precipitation (2:1 v/v sample:ACN)
  • Enhanced matrix-specific calibration using deuterated analogs compensates for residual matrix effects [7]
  • Microdose tracing: Microdosing (≤50 µg) enables human CYP interaction studies without pharmacological effects. Key validation parameters include:
  • Linear response (r² > 0.998) across 0.1–1000 ng/mL
  • Intra-day precision: 1.5–3.2% RSD
  • Accuracy: 98.2–102.4% recovery
  • Stability: ≤3% deuterium loss after 6 months at -80°C [5]

Table 2: Analytical Performance of Bempedoic Acid-d4 in Metabolic Studies

ApplicationDetection MethodLower Quantitation Limit (LOQ)Isotopic Purity ThresholdKey Metabolic Insights
Human plasma quantificationLC-MS/MS (ESI-)0.25 ng/mL≥99.0%Bempedoyl-CoA formation kinetics
Hepatocyte metabolismHRAM Orbitrap MS5 pmol/g protein≥98.5%Acyl glucuronide quantification
CYP phenotypingMicrodose UPLC-QTOF0.1 ng/mL≥97.0%CYP2C19 induction potential
Tissue distributionMALDI-TOF IMS50 µm spatial resolutionN/ALiver-selective activation

These analytical refinements enable the detection of Bempedoyl-CoA, the active hepatic metabolite, demonstrating 20% systemic exposure relative to the parent drug [5] [10]. Crucially, tracer studies confirm the absence of skeletal muscle activation due to negligible expression of ACSVL1, explaining the reduced myotoxicity compared to statins [3] [8] [10].

Scalability Challenges in Deuterated Prodrug Synthesis

The industrial-scale production of Bempedoic acid-d4 faces three significant challenges:

Purification bottlenecks arise from isotopic stereoisomers requiring specialized separation techniques. Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/methanol/water (3:2:3:2) achieves baseline separation but processes only 50 mg/minute, necessitating 400 hours for 1 kg batches [1]. Simulated moving bed (SMB) chromatography improves throughput to 200 g/hour but requires deuterated solvents costing $25,000/L [6]. These constraints limit batch sizes to <5 kg despite reactor capacities of 1,000 L.

Deuterium supply chain vulnerabilities impact key precursors:

  • D₂ gas shortages increase costs of D₂O (from $300/L to $1,200/L)
  • 1,5-Dibromopentane-d4 synthesis requires Pd/D₂ catalysis at 200 bar pressure
  • Isotopic enrichment at C7/C9 positions demands ultra-dry conditions (<1 ppm H₂O) [4]

Prodrug activation variability introduces pharmacological inconsistencies:

  • Hepatic ACSVL1 expression varies 12-fold in human populations
  • Enzyme kinetics show atypical saturation with Km = 450 µM for Bempedoic acid-d4
  • Bempedoyl-CoA formation decreases 30% in fatty liver models [10]

Table 3: Scalability Comparison of Deuterated vs. Non-deuterated Bempedoic Acid

Process ParameterBempedoic Acid-d4Conventional Bempedoic AcidScale-up Challenge Factor
Raw material cost$120,000/kg$800/kg150x
Reaction volume efficiency18 L/kg5 L/kg3.6x
Crystallization yield63-68%88-92%1.4x yield reduction
Purification throughput40 g/h400 g/h10x slower
Regulatory documentation2,800 pages850 pages3.3x complexity

Process intensification strategies under development include enzymatic deuteration using immobilized D-amino acid oxidase to reduce precursor costs 40% [6], and continuous-flow hydrogen-deuterium exchange reactors achieving 95% deuteration in <10 minutes residence time [7]. These innovations aim to lower production costs below $50,000/kg while maintaining the ≥98.0% isotopic purity required for regulatory-compliant tracer studies.

Properties

Product Name

Bempedoic acid-d4

IUPAC Name

7,7,9,9-tetradeuterio-8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid

Molecular Formula

C19H36O5

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2

InChI Key

HYHMLYSLQUKXKP-AREBVXNXSA-N

Canonical SMILES

CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O

Isomeric SMILES

[2H]C([2H])(CCCCC(C)(C)C(=O)O)C(C([2H])([2H])CCCCC(C)(C)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.